Salcomine

Catalog No.
S542330
CAS No.
14167-18-1
M.F
C16H16CoN2O2+2
M. Wt
327.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salcomine

CAS Number

14167-18-1

Product Name

Salcomine

IUPAC Name

cobalt(2+);2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol

Molecular Formula

C16H16CoN2O2+2

Molecular Weight

327.24 g/mol

InChI

InChI=1S/C16H16N2O2.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2

InChI Key

NPAQSKHBTMUERN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]

Solubility

Soluble in benzene, chloroform, and pyridine

Synonyms

disalicylaldehyde ethylenediamine, N,N'-bis(salicylideneamino)ethane, N,N'-ethylenebis(salicylimine), salen, tetrahydrosalen

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Co+2]

Description

The exact mass of the compound Salcomine is 325.0387 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in benzene, chloroform, and pyridine27.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2079. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Biological Studies: Some studies have investigated Salcomine's effects on biological systems. For instance, one study explored its potential role in regulating cell cycle progression [].

Additional Considerations:

  • Due to the limited research available, it's challenging to determine the full scope of Salcomine's scientific research applications.
  • Further studies are needed to explore its potential in various research fields.

Salcomine is a coordination complex formed from the salen ligand and cobalt, specifically cobalt(II). Its molecular formula is C16H14CoN2O2\text{C}_{16}\text{H}_{14}\text{CoN}_2\text{O}_2, and it is characterized by a planar structure that allows it to function effectively as an oxygen carrier and oxidation catalyst. Salcomine typically crystallizes in a dimeric form, where cobalt centers achieve five-coordination through bridging phenolate ligands. It can also exist in a monomeric form when associated with solvents like chloroform, maintaining planar cobalt centers .

  • Oxidation catalysis: The precise mechanism of Salcomine-mediated oxidation catalysis can vary depending on the specific reaction. However, a general principle involves the activation of O2 through its binding to the cobalt center. This activated oxygen species can then react with substrate molecules, transferring oxygen and promoting oxidation reactions [].
  • Toxicity: Limited data exists on the specific toxicity of Salcomine. However, cobalt compounds can be harmful upon inhalation, ingestion, or skin contact. It is advisable to handle Salcomine with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.
  • Flammability: Salcomine is not expected to be flammable.
  • Reactivity: Salcomine can react with strong acids and bases, leading to decomposition []. It is also advisable to avoid contact with strong oxidizing agents.

Salcomine is primarily involved in oxidation reactions. It catalyzes the oxidation of 2,6-disubstituted phenols using molecular oxygen, leading to the formation of para-benzoquinones, which are important intermediates in organic synthesis. The general reaction can be represented as follows:

2Co salen +O2[Co salen ]2O22\text{Co salen }+\text{O}_2\rightarrow [\text{Co salen }]_2\text{O}_2

In addition to phenolic compounds, salcomine can facilitate the conversion of amines to nitro compounds through reactions with peroxides or hydroperoxides .

Salcomine exhibits significant biological activity due to its ability to bind and transport oxygen. This property mimics the function of heme in biological systems, making salcomine a subject of interest in studies related to oxygen transport and storage. As an oxidation catalyst, it influences various biochemical pathways by facilitating the oxidation of specific biomolecules, which can impact cellular functions such as signaling pathways and metabolic processes .

Salcomine can be synthesized through several methods, typically starting from cobalt(II) acetate and the salen ligand. The synthesis involves:

  • Preparation of Salen Ligand: The salen ligand is derived from the condensation of salicylaldehyde with ethylenediamine.
  • Formation of Salcomine: The salen ligand is reacted with cobalt(II) acetate under controlled conditions to yield salcomine.

The synthesis may also involve multi-step reactions using various reagents like sodium borohydride for reductions or acetic acid for protection of functional groups .

Salcomine has diverse applications across several fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in the oxidation of phenolic compounds.
  • Oxygen Transport: Its ability to reversibly bind oxygen makes it a candidate for applications in oxygen storage and delivery systems.
  • Electrochemistry: Recent studies have explored its use as a redox shuttle species in lithium-oxygen batteries, enhancing the efficiency of oxygen evolution reactions .

Research has indicated that salcomine interacts effectively with molecular oxygen, forming stable complexes that facilitate its role as an oxidation catalyst. Studies have shown that solvated derivatives of salcomine can bind oxygen reversibly, which is crucial for its function in both biological and synthetic contexts. This binding capability allows salcomine to participate actively in redox reactions without undergoing permanent structural changes .

Salcomine belongs to a class of metal salen complexes that share similar structural characteristics but differ in their metal centers or substituents on the salen ligand. Here are some notable similar compounds:

Compound NameMetal CenterUnique Features
Cobalt(II) PhthalocyanineCobaltKnown for its stability and use in dye applications
Manganese(III) Salen ComplexManganeseCatalyzes asymmetric reactions
Copper(II) Salen ComplexCopperExhibits unique catalytic properties in oxidation
Nickel(II) Salen ComplexNickelUtilized in polymerization processes

Salcomine's uniqueness lies in its specific coordination geometry and its dual role as both a Lewis acid and a reductant, enabling it to catalyze various oxidation reactions effectively while also participating in oxygen transport .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier.
Red solid; Absorbs oxygen form air; [HSDB] Dark brown powder; [MSDSonline]

Color/Form

Red crystals from DMF
Dark brown powde

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

327.054371 g/mol

Monoisotopic Mass

327.054371 g/mol

Heavy Atom Count

21

Decomposition

When heated to decomposition it emits toxic fumes of /nitrous oxide/.

Appearance

Solid powder

Melting Point

127.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N2O9115YTK

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPTL THER/ Salcomine, N,N'-bis(salicylidene)ethylene diamino-cobalt (II), and its derivatives were evaluated for their ability to inhibit selectively human cytomegalovirus (HCMV) proteinase activity. The 50% inhibitory concentration (IC50) of salcomine was 1.4 uM for HCMV proteinase, but >200 uM for three other serine proteinases (trypsin, >250 uM; chymotrypsin, 206 uM; and elastase, >250 uM). Two salcomine derivatives also inhibited HCMV proteinase with IC50 values under 2 microM. Studies of the structure-activity relationship of salcomine-related compounds showed that the phenyl moiety and the spacer moiety (distance between the two amines) were instrumental in the inhibition of HCMV proteinase. Moreover, salcomine inhibited the growth of laboratory strain AD169 and three clinical isolates at a 50% effective concentration (EC50) range of 1.92-2.89 uM. These results show that salcomine derivatives are potent and selective inhibitors of HCMV proteinase and HCMV replication in cell culture. Salcomine derivatives appear to be worth pursuing as candidate drugs for the chemotherapy of HCMV infection.

MeSH Pharmacological Classification

Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

14167-18-1

Wikipedia

Salcomine

General Manufacturing Information

Cobalt, [[2,2'-[1,2-ethanediylbis[(nitrilo-.kappa.N)methylidyne]]bis[phenolato-.kappa.O]](2-)]-, (SP-4-2)-: ACTIVE
...interesting example of catalysis by salcomine is the oxidation of ascorbic acid by molecular oxygen.
Salcomine is known to absorb molecular oxygen reversibly to form 2:1 complex, and hence it is reasonable to assume that salcomine activates molecular oxygen rather than substrate.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Air sensitive. Store under inert gas. Keep in a dry place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Takizawa N, Kimura T, Watanabe T, Shibasaki M. Anti-influenza virus activity of a salcomine derivative mediated by inhibition of viral RNA synthesis. Arch Virol. 2018 Jun;163(6):1607-1614. doi: 10.1007/s00705-018-3779-9. Epub 2018 Mar 1. PubMed PMID: 29497849.
2: Pillay A, Rousseau AL, Fernandes MA, de Koning CB. The synthesis of the pyranonaphthoquinones dehydroherbarin and anhydrofusarubin using Wacker oxidation methodology as a key step and other unexpected oxidation reactions with ceric ammonium nitrate and salcomine. Org Biomol Chem. 2012 Oct 14;10(38):7809-19. doi: 10.1039/c2ob26126j. PubMed PMID: 22915091.
3: Sakurai J, Oguchi T, Watanabe K, Abe H, Kanno S, Ishikawa M, Katoh T. Highly efficient total synthesis of the marine natural products (+)-avarone, (+)-avarol, (-)-neoavarone, (-)-neoavarol and (+)-aureol. Chemistry. 2008;14(3):829-37. PubMed PMID: 17992684.
4: Canevali C, Orlandi M, Zoia L, Scotti R, Tolppa EL, Sipila J, Agnoli F, Morazzoni F. Radicalization of lignocellulosic fibers, related structural and morphological changes. Biomacromolecules. 2005 May-Jun;6(3):1592-601. PubMed PMID: 15877382.
5: Yoshida M, Ono H, Mori Y, Chuda Y, Mori M. Oxygenation of bisphenol A to quinones by polyphenol oxidase in vegetables. J Agric Food Chem. 2002 Jul 17;50(15):4377-81. PubMed PMID: 12105973.
6: Yoshida M, Ono H, Mori Y, Chuda Y, Onishi K. Oxidation of bisphenol A and related compounds. Biosci Biotechnol Biochem. 2001 Jun;65(6):1444-6. PubMed PMID: 11471753.
7: Watanabe S, Konno K, Shigeta S, Yokota T. Inhibition of human cytomegalovirus proteinase by salcomine derivatives. Antivir Chem Chemother. 1998 May;9(3):269-74. PubMed PMID: 9875406.
8: Otsuji K, Sawada T, Satoh S, Kanda S, Matsumura H, Kondo S, Otsubo K. Preliminary experimental results of gas recycling subsystems except carbon dioxide concentration. Adv Space Res. 1987;7(4):69-72. PubMed PMID: 11537272.
9: GEISSMAN TA, SCHLATTER MJ, et al. The synthesis of some intermediates for use in the preparation of analogs of salicylaldehyde ethylenediimine cobalt (salcomine). J Org Chem. 1946 Nov;11(6):741-50. PubMed PMID: 20282498.

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